4-Diazo-2-phenyl-4H-1-benzopyran
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Overview
Description
4-Diazo-2-phenyl-4H-1-benzopyran is a compound belonging to the benzopyran family, which is characterized by the fusion of a benzene ring with a heterocyclic pyran ring.
Preparation Methods
The synthesis of 4-Diazo-2-phenyl-4H-1-benzopyran typically involves the diazotization of 2-phenyl-4H-1-benzopyran. This process can be achieved through the reaction of 2-phenyl-4H-1-benzopyran with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium compound .
Industrial production methods for benzopyran derivatives often involve multi-step synthetic routes that include the formation of the benzopyran core followed by functionalization to introduce the diazo group. These methods may utilize various catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
4-Diazo-2-phenyl-4H-1-benzopyran undergoes several types of chemical reactions, including:
Substitution Reactions: The diazo group can participate in electrophilic substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The diazo group can be reduced to form amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The diazo group can couple with aromatic compounds to form azo compounds, which are often used as dyes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the diazo group typically yields aniline derivatives, while coupling reactions produce azo compounds .
Scientific Research Applications
4-Diazo-2-phenyl-4H-1-benzopyran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Diazo-2-phenyl-4H-1-benzopyran involves its ability to undergo various chemical reactions that result in the formation of biologically active compounds. The diazo group can interact with molecular targets such as enzymes and receptors, leading to changes in cellular pathways and biological effects . For example, the compound’s ability to form azo dyes involves the interaction of the diazo group with aromatic compounds, resulting in the formation of colored products .
Comparison with Similar Compounds
4-Diazo-2-phenyl-4H-1-benzopyran can be compared with other benzopyran derivatives such as:
2-Phenyl-4H-1-benzopyran-4-one:
4H-1-Benzopyran-4-one:
2,3-Dihydro-4-phenyl-4H-1-benzopyran-4-ol: This derivative has applications in medicinal chemistry and is studied for its potential therapeutic effects.
The uniqueness of this compound lies in its diazo group, which imparts distinct chemical reactivity and allows for the formation of a wide range of derivatives with diverse applications .
Properties
CAS No. |
61170-02-3 |
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Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-diazo-2-phenylchromene |
InChI |
InChI=1S/C15H10N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H |
InChI Key |
FCSJMSYVQSPMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=[N+]=[N-])C3=CC=CC=C3O2 |
Origin of Product |
United States |
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